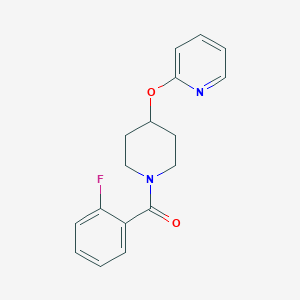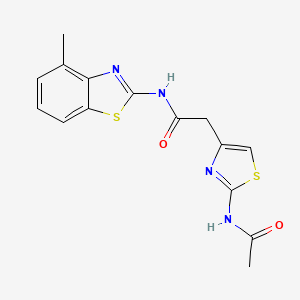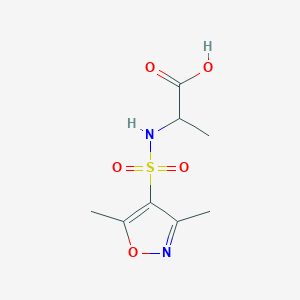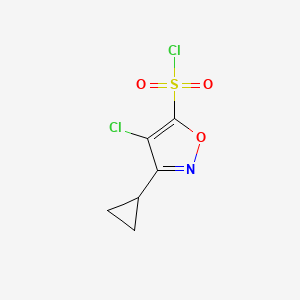![molecular formula C27H29ClN2O3 B2450726 1-(4-Benzylpiperazin-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol CAS No. 694466-73-4](/img/structure/B2450726.png)
1-(4-Benzylpiperazin-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-Benzylpiperazin-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol” is a complex organic molecule. It contains a benzylpiperazine moiety, which is a type of organic compound containing a benzyl group attached to a piperazine ring . It also contains a chlorobenzoyl group, which is a benzoyl group with a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzylpiperazine moiety would likely contribute to the rigidity of the molecule, while the chlorobenzoyl group could potentially participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzylpiperazine moiety might undergo reactions involving the nitrogen atoms or the benzyl group, while the chlorobenzoyl group could potentially be involved in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. For example, the presence of the piperazine ring might influence its solubility and boiling point .Scientific Research Applications
Structural Analysis and Binding Mechanism Studies
Compounds similar to 1-(4-Benzylpiperazin-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol have been studied for their structural characteristics and binding mechanisms. For instance, arylpiperazine derivatives exhibit bioactivity against α1A-adrenoceptors. Structural and conformational analyses using techniques like TDDFT calculations and X-ray crystallography provide insights into their interaction with biological targets (Xu et al., 2016).
Synthesis and Antagonistic Activity
These compounds are synthesized through various chemical reactions and have shown potential as α1 receptor antagonists. The design and synthesis process involve complex chemical reactions, leading to derivatives that exhibit specific biological activities (Hon, 2013).
Antidepressant Properties
Some derivatives of this compound have been designed and evaluated for their potential as antidepressants, particularly through mechanisms involving serotonin reuptake inhibition and 5-HT1A receptor antagonism. This dual pharmacological profile suggests possible effectiveness in enhancing serotoninergic neurotransmission, potentially offering new treatment avenues for depression (Martínez-Esparza et al., 2001).
Affinity Towards Serotonin Receptors
Studies on similar compounds have also been conducted to evaluate their affinity towards 5-HT1A serotonin receptors. These studies include synthesis and docking studies to understand the interactions at a molecular level, which can influence the development of new therapeutic agents (Pessoa‐Mahana et al., 2012).
Antimicrobial and Molecular Modeling
Research has been conducted on novel derivatives for their antimicrobial activities and molecular modeling. These studies involve the synthesis of new compounds and their evaluation against various bacterial and fungal strains, combined with docking studies to understand their interaction with target proteins (Mandala et al., 2013).
Biological Properties and Pharmaceutical Applications
Various derivatives of this compound have been synthesized and evaluated for their potential biological properties, including anti-inflammatory, analgesic, and n-cholinolytic activities. These properties indicate potential pharmaceutical applications (Gevorgyan et al., 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O3/c28-24-10-6-22(7-11-24)27(32)23-8-12-26(13-9-23)33-20-25(31)19-30-16-14-29(15-17-30)18-21-4-2-1-3-5-21/h1-13,25,31H,14-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFYBISBHODJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-methyl-3-(3-methylbutyl)-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile](/img/structure/B2450644.png)




![N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2450655.png)

![1-(3-Oxo-3-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}propyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2450657.png)
![N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-chlorobenzamide](/img/structure/B2450659.png)

![[(3-methoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2450661.png)
![2-[4-Methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2450663.png)


